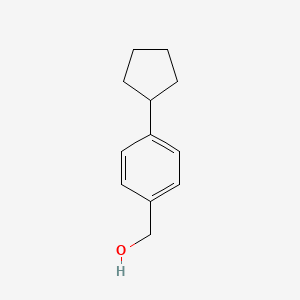

(4-Cyclopentylphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-cyclopentylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-9-10-5-7-12(8-6-10)11-3-1-2-4-11/h5-8,11,13H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGLKTNENAARJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Cyclopentylphenyl)methanol

CAS Number: 171623-29-3

Abstract

This technical guide provides a comprehensive overview of (4-Cyclopentylphenyl)methanol, a versatile benzyl alcohol derivative with significant potential as a building block in medicinal chemistry and organic synthesis. The document details its physicochemical properties, synthesis methodologies, spectroscopic characterization, key chemical transformations, and safety considerations. Authored for researchers, scientists, and professionals in drug development, this guide emphasizes the practical application of this compound, supported by detailed experimental protocols and mechanistic insights.

Introduction

This compound, registered under CAS number 171623-29-3, is an aromatic alcohol characterized by a cyclopentyl group at the para position of the phenyl ring. Its molecular formula is C₁₂H₁₆O, and it has a molecular weight of 176.25 g/mol [1][2]. The unique combination of a lipophilic cyclopentyl moiety and a reactive benzylic alcohol functional group makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery where modulation of lipophilicity and metabolic stability is crucial.

The structure of this compound offers several strategic advantages in molecular design. The cyclopentyl group can enhance binding affinity to biological targets by occupying hydrophobic pockets and can influence the pharmacokinetic profile of a drug candidate. The primary alcohol functionality serves as a versatile handle for a variety of chemical modifications, including oxidation, esterification, and etherification, allowing for the facile introduction of diverse pharmacophores.

This guide aims to provide a detailed technical resource for scientists working with this compound, consolidating essential information on its synthesis, characterization, and reactivity to facilitate its effective utilization in research and development.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the reduction of commercially available precursors, namely 4-cyclopentylbenzaldehyde or 4-cyclopentylbenzoic acid and its esters. The choice of synthetic route often depends on the starting material availability, scale of the reaction, and desired purity.

Synthesis via Reduction of 4-Cyclopentylbenzaldehyde

A common and straightforward method for the preparation of this compound is the reduction of 4-cyclopentylbenzaldehyde. Sodium borohydride (NaBH₄) is a mild and selective reducing agent well-suited for this transformation, offering high yields and operational simplicity[3][4][5].

Workflow for the Reduction of 4-Cyclopentylbenzaldehyde:

Caption: Synthesis of this compound via aldehyde reduction.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-cyclopentylbenzaldehyde (1.0 eq) in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and water.

-

Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise, controlling the temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.

-

Work-up: Carefully quench the reaction by the slow addition of water or dilute aqueous acid (e.g., 1M HCl) at 0°C to decompose the excess NaBH₄ and borate esters.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford pure this compound.

Synthesis via Reduction of 4-Cyclopentylbenzoic Acid or its Esters

Alternatively, this compound can be synthesized by the reduction of 4-cyclopentylbenzoic acid or its corresponding esters. This route requires a more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄)[6][7][8]. Due to the high reactivity of LiAlH₄, this reaction must be carried out under anhydrous conditions.

Workflow for the Reduction of 4-Cyclopentylbenzoic Acid:

Caption: Synthesis of this compound via carboxylic acid reduction.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Substrate: Cool the suspension to 0°C. Add a solution of 4-cyclopentylbenzoic acid (1.0 eq) in anhydrous THF dropwise.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete as indicated by TLC.

-

Work-up: Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of celite, washing the solid thoroughly with THF or ethyl acetate.

-

Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude alcohol can be purified by silica gel column chromatography.

Physicochemical and Spectroscopic Characterization

The accurate characterization of this compound is essential for its use in synthesis. The following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| CAS Number | 171623-29-3 | [1][2] |

| Molecular Formula | C₁₂H₁₆O | [1][2] |

| Molecular Weight | 176.25 g/mol | [1][2] |

| Appearance | Data not widely available, expected to be a colorless to pale yellow liquid or low melting solid | |

| Predicted XLogP | 3.0 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the methine proton of the cyclopentyl group, and the aliphatic protons of the cyclopentyl ring. The benzylic protons (Ar-CH₂ -OH) would appear as a singlet or a doublet (if coupled to the hydroxyl proton) typically in the range of 4.5-4.7 ppm. The aromatic protons would show an AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene ring, with signals around 7.2-7.4 ppm. The cyclopentyl protons would appear as multiplets in the upfield region (1.5-3.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key expected signals include the benzylic carbon (Ar-C H₂-OH) around 65 ppm, the aromatic carbons between 125-150 ppm, and the aliphatic carbons of the cyclopentyl group in the range of 25-46 ppm.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for the functional groups present.

-

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group.

-

C-H stretching vibrations of the aromatic ring are expected around 3000-3100 cm⁻¹.

-

Aliphatic C-H stretching vibrations of the cyclopentyl group will appear just below 3000 cm⁻¹.

-

The C-O stretching vibration of the primary alcohol is typically observed in the 1000-1075 cm⁻¹ region.

-

Aromatic C=C stretching absorptions will be present in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 176 would be expected.

-

A common fragmentation pathway for benzyl alcohols is the loss of a hydrogen atom to form a stable benzylic cation [M-1]⁺ at m/z = 175.

-

Another significant fragmentation would be the loss of the hydroxyl group [M-17]⁺ or water [M-18]⁺.

-

Cleavage of the C-C bond between the phenyl ring and the cyclopentyl group can also occur.

Chemical Reactivity and Synthetic Applications

The benzylic alcohol functionality of this compound is the primary site of its chemical reactivity, making it a versatile intermediate for further synthetic transformations.

Oxidation

The primary alcohol can be oxidized to the corresponding aldehyde (4-cyclopentylbenzaldehyde) or carboxylic acid (4-cyclopentylbenzoic acid) using a variety of oxidizing agents.

-

To Aldehyde: Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (DCM) can selectively oxidize the alcohol to the aldehyde.

-

To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will oxidize the alcohol directly to the carboxylic acid.

Esterification

This compound readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters.

-

Fischer Esterification: Reaction with a carboxylic acid in the presence of a catalytic amount of a strong acid (e.g., H₂SO₄) under reflux conditions will yield the ester.

-

With Acid Chlorides/Anhydrides: More reactive acylating agents like acid chlorides or anhydrides can be used, often in the presence of a base such as pyridine or triethylamine, to facilitate the reaction at milder conditions.

Etherification

The hydroxyl group can be converted into an ether linkage through various methods.

-

Williamson Ether Synthesis: Deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form the alkoxide, followed by reaction with an alkyl halide, will produce the corresponding ether.

Role in Drug Discovery

This compound serves as a key building block for the synthesis of more complex molecules with potential biological activity. The cyclopentylphenyl moiety is found in a number of compounds investigated in drug discovery programs. Its utility lies in its ability to introduce a moderately lipophilic group that can favorably interact with hydrophobic regions of target proteins, while the methanol handle allows for the attachment of other pharmacophoric elements.

Safety and Handling

While specific toxicity data for this compound is not extensively documented, it should be handled with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with the reactivity of its benzylic alcohol, makes it an attractive building block for the construction of complex molecular architectures. This guide provides a foundational understanding of its properties, synthesis, and reactivity, intended to empower researchers in their synthetic endeavors.

References

- 1. PubChemLite - this compound (C12H16O) [pubchemlite.lcsb.uni.lu]

- 2. youtube.com [youtube.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. sciforum.net [sciforum.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. quora.com [quora.com]

Introduction: A Versatile Building Block in Modern Chemistry

An In-Depth Technical Guide to (4-Cyclopentylphenyl)methanol for Advanced Research

This compound is a substituted benzyl alcohol derivative that serves as a key intermediate in organic synthesis. Its unique structure, featuring a lipophilic cyclopentyl group attached to a reactive benzylic alcohol, makes it a valuable building block, particularly in the fields of medicinal chemistry and materials science. The cyclopentyl moiety can enhance solubility in nonpolar media and influence the pharmacokinetic profile of larger molecules, while the primary alcohol provides a versatile handle for a wide range of chemical transformations.

This guide offers a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and safe handling of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for its effective application in the laboratory.

Section 1: Core Chemical and Physical Properties

The fundamental properties of this compound dictate its behavior in chemical reactions and its handling requirements. These properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | AK Scientific, Inc.[1] |

| Molecular Formula | C₁₂H₁₆O | PubChemLite[2] |

| Molecular Weight | 176.25 g/mol | PubChem[3] |

| CAS Number | 171623-29-3 | ChemicalBook[4] |

| Appearance | White to off-white solid or colorless liquid | Inferred from similar compounds |

| Monoisotopic Mass | 176.12012 Da | PubChemLite[2] |

| Predicted XlogP | 3.0 | PubChemLite[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[5] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[3] |

Section 2: Synthesis and Characterization Workflow

The synthesis of this compound is typically achieved through the reduction of a corresponding carbonyl compound, such as 4-cyclopentylbenzaldehyde or 4-cyclopentylphenyl ketone. This transformation is a cornerstone of organic synthesis, valued for its high efficiency and selectivity.

Protocol: Reductive Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound via the reduction of 4-cyclopentylbenzaldehyde. The choice of sodium borohydride (NaBH₄) as the reducing agent is based on its mild nature and high chemoselectivity for aldehydes and ketones, ensuring that the aromatic ring remains intact.

Step 1: Reactant Preparation

-

Dissolve 1.0 equivalent of 4-cyclopentylbenzaldehyde in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice-water bath. The low temperature helps to control the exothermic reaction and minimize potential side reactions.

Step 2: Reduction

-

Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) to the stirred solution in small portions over 15-20 minutes. The portion-wise addition is crucial for managing the reaction rate and preventing excessive foaming from hydrogen gas evolution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir for an additional 1-2 hours to ensure the reaction proceeds to completion.

Step 3: Workup and Extraction

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the solution is neutral or slightly acidic (pH ~6-7). This step neutralizes the excess NaBH₄ and the resulting borate esters.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate. Ethyl acetate is chosen for its ability to efficiently dissolve the product while having limited miscibility with water.

-

Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate.

Step 4: Purification and Isolation

-

Filter the solution to remove the drying agent and concentrate the filtrate in vacuo to yield the crude product.

-

Purify the crude this compound using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to isolate the pure alcohol.

Caption: A typical workflow for the synthesis and purification of this compound.

Section 3: Spectroscopic Profile

Unambiguous structural confirmation of this compound relies on a combination of spectroscopic techniques. The data presented here are based on established principles of NMR, IR, and MS analysis for similar molecular structures.[6][7][8]

Caption: Molecular structure of this compound.

| Technique | Expected Observations | Rationale |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.2-7.3 (m, 4H), δ ~4.6 (s, 2H), δ ~2.9 (p, 1H), δ ~2.0-1.5 (m, 8H), δ ~1.8 (br s, 1H) | Aromatic protons appear as a multiplet. The benzylic CH₂ protons are deshielded by the ring and oxygen. The cyclopentyl methine proton is a pentet. The remaining cyclopentyl protons appear as multiplets. The hydroxyl proton is a broad singlet. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~145, ~138, ~128, ~127, ~65, ~45, ~34, ~25 | Aromatic carbons show characteristic shifts. The benzylic carbon (C-O) is around 65 ppm. The remaining peaks correspond to the cyclopentyl carbons. |

| FT-IR (Liquid Film) | 3400-3200 cm⁻¹ (strong, broad), ~3050 cm⁻¹ (weak), 2950-2850 cm⁻¹ (strong), ~1450 cm⁻¹ (medium), 1050-1000 cm⁻¹ (strong) | The broad O-H stretch is characteristic of hydrogen-bonded alcohols.[7] Aromatic C-H stretches appear above 3000 cm⁻¹. Aliphatic C-H stretches appear just below 3000 cm⁻¹. Aromatic C=C stretch. The C-O stretch is a strong, defining peak. |

| Mass Spec. (EI) | m/z = 176 (M⁺), 158, 147, 129, 117, 105, 91 | The molecular ion peak (M⁺) is expected at 176. Common fragments include loss of water (M-18), loss of the hydroxyl group, and cleavage of the cyclopentyl ring. The tropylium ion (m/z = 91) is a common fragment for benzyl derivatives. |

Section 4: Applications in Drug Discovery and Development

Benzyl alcohol derivatives are prevalent scaffolds in medicinal chemistry.[9] this compound serves as a valuable intermediate, providing a combination of aromatic, aliphatic, and functional group characteristics that are desirable in the design of novel therapeutic agents.

-

Scaffold for API Synthesis : The molecule is a precursor for more complex Active Pharmaceutical Ingredients (APIs). The hydroxyl group can be readily converted into ethers, esters, or amines, or oxidized to an aldehyde or carboxylic acid, providing numerous pathways for molecular elaboration.

-

Modulation of Physicochemical Properties : The cyclopentyl group is a common bioisostere for other cyclic or branched alkyl groups. Its introduction into a drug candidate can significantly increase lipophilicity (LogP), which may enhance membrane permeability and oral bioavailability. It can also influence how a drug binds to its target protein by interacting with hydrophobic pockets.

-

Metabolic Stability : The benzylic position is often susceptible to metabolic oxidation. The presence of the bulky cyclopentyl group in the para position can sterically hinder access to other parts of the molecule, potentially altering metabolic pathways and improving the drug's half-life.

References

- 1. aksci.com [aksci.com]

- 2. PubChemLite - this compound (C12H16O) [pubchemlite.lcsb.uni.lu]

- 3. Cyclopentyl(phenyl)methanol | C12H16O | CID 316741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. (4-Cyclopentylphenyl)(cyclopropyl)methanol | C15H20O | CID 177683527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. kgroup.du.edu [kgroup.du.edu]

- 9. nbinno.com [nbinno.com]

(4-Cyclopentylphenyl)methanol synthesis pathways

An In-depth Technical Guide to the Synthesis of (4-Cyclopentylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key structural motif and a valuable building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Its synthesis requires a strategic approach to introduce the cyclopentyl group onto the phenyl ring and subsequently install the hydroxymethyl functionality. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers and professionals in organic synthesis and drug development. We will delve into two principal routes: the reduction of a carbonyl precursor and a Grignard-based approach. Each pathway is discussed with a focus on the underlying chemical principles, experimental considerations, and detailed protocols.

Introduction

The synthesis of substituted benzyl alcohols is a cornerstone of modern organic chemistry, with the resulting products serving as versatile intermediates in the creation of complex molecular architectures. This compound, in particular, presents an interesting synthetic challenge due to the presence of the non-polar cyclopentyl group, which can influence the reactivity and solubility of intermediates. The choice of synthetic route is often dictated by the availability of starting materials, desired scale of production, and the need for regiochemical control. This guide will explore robust and scalable methods for the preparation of this important compound.

Pathway 1: Synthesis via Reduction of a Carbonyl Precursor

This is arguably the most common and versatile approach, involving the initial construction of a phenyl ketone or aldehyde bearing the cyclopentyl group, followed by reduction to the target alcohol. This pathway offers excellent control and generally high yields.

Logical Framework for Pathway 1

Caption: Synthesis of this compound via a carbonyl precursor.

Step 1A: Friedel-Crafts Acylation of Cyclopentylbenzene

The Friedel-Crafts acylation is a classic and effective method for forming a C-C bond between an aromatic ring and an acyl group.[1] In this approach, cyclopentylbenzene is acylated to introduce a ketone functionality at the para position.

Expertise & Experience: The choice of acylating agent and Lewis acid is critical. Acetyl chloride with aluminum chloride (AlCl₃) is a common choice. The reaction is typically carried out in a non-polar solvent like dichloromethane (DCM) or carbon disulfide (CS₂) at low temperatures to control the reaction rate and minimize side reactions. A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone is deactivating, which prevents poly-acylation.[2]

Trustworthiness: The reaction is highly regioselective for the para product due to the steric bulk of the cyclopentyl group directing the incoming electrophile. The reaction progress can be reliably monitored by Thin Layer Chromatography (T-L-C).

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: Anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) is suspended in anhydrous dichloromethane (DCM). The flask is cooled to 0 °C in an ice bath.

-

Acylation: A solution of acetyl chloride (1.1 equivalents) in anhydrous DCM is added dropwise to the stirred suspension.

-

Substrate Addition: Cyclopentylbenzene (1.0 equivalent) is then added dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-4 hours.

-

Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 1B: Alternative - Friedel-Crafts Alkylation followed by Oxidation

An alternative is to first perform a Friedel-Crafts alkylation of benzene with cyclopentyl chloride to form cyclopentylbenzene.[3] This can then be acylated as described above. However, Friedel-Crafts alkylation is prone to polyalkylation and carbocation rearrangements, making the acylation route generally more reliable.[2]

Step 2: Reduction of the Carbonyl Group

The resulting 4-cyclopentylacetophenone or 4-cyclopentylbenzaldehyde can be reduced to the target alcohol using a variety of reducing agents. The choice of reagent depends on the presence of other functional groups and the desired reaction conditions.

Expertise & Experience:

-

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, ideal for converting aldehydes and ketones to alcohols.[4][5] It is safe to handle and can be used in protic solvents like methanol or ethanol.[6] The reaction is typically performed at room temperature.

-

Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent, LiAlH₄ will readily reduce ketones, aldehydes, esters, and carboxylic acids.[7][8][9] It must be used under anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran (THF), as it reacts violently with water.[9]

For the reduction of 4-cyclopentylacetophenone or 4-cyclopentylbenzaldehyde, NaBH₄ is the preferred reagent due to its ease of use and high selectivity, avoiding potential side reactions.

Trustworthiness: The reduction of a ketone or aldehyde to an alcohol with NaBH₄ is a very high-yielding and clean reaction. The completion of the reaction can be easily monitored by TLC, observing the disappearance of the carbonyl starting material.

-

Dissolution: 4-Cyclopentylbenzaldehyde (1.0 equivalent) is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: The solution is cooled to 0 °C in an ice bath.

-

Reagent Addition: Sodium borohydride (NaBH₄, 1.2 equivalents) is added portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.[10]

-

Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

-

Quenching: The reaction is quenched by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess NaBH₄ and hydrolyze the borate ester intermediate.

-

Extraction: The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude this compound can be purified by column chromatography or recrystallization.

| Parameter | Friedel-Crafts Acylation | NaBH₄ Reduction |

| Starting Material | Cyclopentylbenzene | 4-Cyclopentylbenzaldehyde |

| Key Reagents | Acetyl Chloride, AlCl₃ | Sodium Borohydride |

| Solvent | Dichloromethane | Methanol |

| Temperature | 0 °C to Room Temp | 0 °C to Room Temp |

| Typical Yield | >85% | >95% |

Pathway 2: Grignard Reaction Approach

This pathway utilizes a Grignard reagent to form the carbon-carbon bond that establishes the hydroxymethyl group. This method is particularly useful if the corresponding aryl halide is readily available.

Logical Framework for Pathway 2

Caption: Synthesis of this compound via a Grignard reaction.

Step 1: Preparation of 4-Cyclopentylphenylmagnesium Bromide

The Grignard reagent is prepared by reacting 4-cyclopentylbromobenzene with magnesium metal in an anhydrous ether solvent.

Expertise & Experience: The formation of a Grignard reagent is highly sensitive to moisture.[11] All glassware must be rigorously dried, and anhydrous solvents are essential. The reaction is initiated by adding a small amount of the aryl halide to the magnesium turnings. A crystal of iodine or a small amount of 1,2-dibromoethane can be used to activate the magnesium surface.[12] The reaction is exothermic and may require cooling to maintain a gentle reflux.

Trustworthiness: The successful formation of the Grignard reagent is indicated by the disappearance of the magnesium turnings and the formation of a cloudy, grayish solution. The concentration of the Grignard reagent can be determined by titration before use in the next step.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.

-

Reagent Charging: Magnesium turnings (1.2 equivalents) are placed in the flask under an inert atmosphere.

-

Initiation: A small amount of a solution of 4-cyclopentylbromobenzene (1.0 equivalent) in anhydrous THF is added to the magnesium. If the reaction does not start, gentle heating or the addition of an iodine crystal may be necessary.

-

Grignard Formation: Once the reaction has initiated, the remaining solution of 4-cyclopentylbromobenzene in anhydrous THF is added dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the mixture is stirred at room temperature or gently heated until most of the magnesium has reacted.

Step 2: Reaction with Formaldehyde

The prepared Grignard reagent is then reacted with formaldehyde to yield the target primary alcohol.

Expertise & Experience: Gaseous formaldehyde is difficult to handle, so paraformaldehyde, a solid polymer of formaldehyde, is typically used. The paraformaldehyde is heated to depolymerize it, and the resulting formaldehyde gas is passed through the Grignard solution. Alternatively, a solution of the Grignard reagent can be added to a suspension of paraformaldehyde in THF.

Trustworthiness: The reaction is generally clean and high-yielding. A successful reaction is indicated by a color change and the formation of a precipitate. The reaction is worked up by adding an acidic aqueous solution to hydrolyze the magnesium alkoxide intermediate.

-

Reagent Preparation: The prepared Grignard solution is cooled in an ice bath.

-

Addition: The Grignard solution is added slowly via cannula to a stirred suspension of dry paraformaldehyde (1.5 equivalents) in anhydrous THF at 0 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude this compound is purified by column chromatography on silica gel.

| Parameter | Grignard Reagent Formation | Reaction with Formaldehyde |

| Starting Material | 4-Cyclopentylbromobenzene | 4-Cyclopentylphenylmagnesium bromide |

| Key Reagents | Magnesium Turnings | Paraformaldehyde |

| Solvent | Anhydrous THF | Anhydrous THF |

| Temperature | Reflux | 0 °C to Room Temp |

| Typical Yield | >90% | >85% |

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways: the reduction of a carbonyl precursor and a Grignard-based approach. The reduction pathway, particularly involving the Friedel-Crafts acylation followed by sodium borohydride reduction, is often favored due to its operational simplicity, high yields, and the use of less hazardous reagents. The Grignard pathway provides a powerful alternative, especially when the corresponding aryl halide is a more accessible starting material. The choice between these routes will ultimately depend on the specific constraints and objectives of the synthetic campaign, including scale, cost, and available starting materials. Both methods, when executed with care and attention to the principles outlined in this guide, provide reliable and efficient access to this valuable synthetic intermediate.

References

- BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds.

- Oishi, T., & Ohno, M. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. European Journal of Organic Chemistry, 2016(7), 1225-1228.

- University of Bath. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.

- Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.

- Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.

- LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts.

- Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.

- Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate.

- Wikipedia. (n.d.). Lithium aluminium hydride.

- Common Organic Chemistry. (n.d.). Sodium Borohydride.

- LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Chemistry LibreTexts.

- University of Calgary. (n.d.). Selectivity using sodium borohydride.

- Reddit. (2011). How would you perform this 3-step synthesis of benzene to 1-phenylpentene?

- Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate.

- LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.

- YouTube. (2023). Triphenylmethanol Synthesis: Grignard Reaction.

- Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL.

- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. reddit.com [reddit.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Sodium Borohydride [commonorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. cerritos.edu [cerritos.edu]

- 12. youtube.com [youtube.com]

An In-Depth Technical Guide to the Structural Analysis of (4-Cyclopentylphenyl)methanol: A Key Intermediate in Pharmaceutical Development

This guide provides a comprehensive technical analysis of (4-Cyclopentylphenyl)methanol, a significant building block for researchers, scientists, and professionals engaged in drug discovery and development. By delving into its synthesis and detailed structural elucidation through modern analytical techniques, this document aims to equip scientists with the foundational knowledge required for its effective utilization in medicinal chemistry.

Introduction: The Significance of Substituted Benzyl Alcohols in Medicinal Chemistry

Benzyl alcohol and its derivatives are a cornerstone in pharmaceutical science, serving a multitude of functions from preservatives in injectable drugs to key structural motifs in active pharmaceutical ingredients (APIs). Their versatile reactivity and ability to participate in various biological interactions make them invaluable scaffolds in the design of novel therapeutics. This compound, with its unique lipophilic cyclopentyl group, represents a compelling starting material for the synthesis of compounds with potentially enhanced pharmacokinetic and pharmacodynamic profiles. Understanding its precise structure is paramount for predictable and successful drug development campaigns.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a molecule is the first step in its application. The following table summarizes the key computed and reported properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O | PubChem[1] |

| Molecular Weight | 176.26 g/mol | PubChem[2] |

| CAS Number | 171623-29-3 | CymitQuimica[3] |

| Appearance | No data available | CymitQuimica[3] |

| Purity | ≥95.0% | CymitQuimica[3] |

| Predicted XLogP3 | 3.0 | PubChemLite[1] |

| Predicted Hydrogen Bond Donor Count | 1 | ChemScene[4] |

| Predicted Hydrogen Bond Acceptor Count | 1 | ChemScene[4] |

| Predicted Rotatable Bond Count | 2 | ChemScene[4] |

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the reduction of the corresponding aldehyde, 4-cyclopentylbenzaldehyde. This transformation is a staple in organic synthesis due to its high efficiency and selectivity.

Synthetic Pathway: Reduction of 4-Cyclopentylbenzaldehyde

The reduction of the aldehyde functionality to a primary alcohol can be achieved using various reducing agents. A common and reliable method involves the use of sodium borohydride (NaBH₄) in an alcoholic solvent, such as methanol or ethanol. This method is favored for its mild reaction conditions and high yields.

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis via Reduction

-

Dissolution: In a round-bottom flask, dissolve 4-cyclopentylbenzaldehyde (1 equivalent) in methanol.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Slowly add water to quench the excess sodium borohydride.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Structural Elucidation: A Multi-Technique Approach

The unambiguous confirmation of the structure of this compound requires a combination of spectroscopic techniques. Each method provides unique and complementary information, leading to a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, benzylic, and cyclopentyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.3 | d | 2H | Ar-H (ortho to CH₂OH) |

| ~7.1-7.2 | d | 2H | Ar-H (ortho to cyclopentyl) |

| ~4.6 | s | 2H | CH ₂OH |

| ~3.0 | m | 1H | Ar-CH -(CH₂)₄ |

| ~2.1 | s (broad) | 1H | CH₂OH |

| ~1.5-2.0 | m | 8H | Cyclopentyl -CH₂- |

Predictions are based on typical chemical shifts for similar structures and may vary depending on the solvent and concentration.

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Quaternary Ar-C (attached to cyclopentyl) |

| ~140 | Quaternary Ar-C (attached to CH₂OH) |

| ~128 | Ar-CH (ortho to cyclopentyl) |

| ~127 | Ar-CH (ortho to CH₂OH) |

| ~65 | C H₂OH |

| ~45 | Ar-C H-(CH₂)₄ |

| ~34 | Cyclopentyl -C H₂- |

| ~25 | Cyclopentyl -C H₂- |

Predictions are based on typical chemical shifts for similar structures and may vary depending on the solvent and concentration.

Caption: General workflow for GC-MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H) group, C-H bonds, and the aromatic ring.

| Wavenumber (cm⁻¹) | Vibration |

| 3600-3200 (broad) | O-H stretch (alcohol) |

| 3100-3000 | C-H stretch (aromatic) |

| 3000-2850 | C-H stretch (aliphatic) |

| 1600-1450 | C=C stretch (aromatic ring) |

| 1250-1000 | C-O stretch (primary alcohol) |

The broadness of the O-H stretching band is due to hydrogen bonding between the alcohol molecules.

Caption: General workflow for FTIR analysis.

Application in Drug Development: A Versatile Building Block

Benzyl alcohol derivatives are prevalent in a wide range of FDA-approved drugs, serving as crucial components that influence the drug's overall properties. [5][6][7][8][9]The incorporation of a cyclopentyl group, as seen in this compound, can impart desirable characteristics to a drug candidate, such as:

-

Increased Lipophilicity: The non-polar cyclopentyl group can enhance the molecule's ability to cross cell membranes, potentially improving oral bioavailability and distribution into target tissues.

-

Metabolic Stability: The cyclic aliphatic structure may be less susceptible to metabolic degradation compared to linear alkyl chains, potentially leading to a longer duration of action.

-

Receptor Binding: The size and shape of the cyclopentyl group can influence how the molecule interacts with its biological target, potentially leading to improved potency and selectivity.

Given these attributes, this compound is a valuable intermediate for the synthesis of novel therapeutic agents across various disease areas, including but not limited to oncology, infectious diseases, and central nervous system disorders.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and structural analysis of this compound. By understanding its chemical properties and the expected outcomes of various analytical techniques, researchers and drug development professionals can confidently utilize this versatile building block in their synthetic endeavors. The unique structural features of this compound make it a promising scaffold for the development of next-generation therapeutics with enhanced pharmacological properties.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 316741, Cyclopentyl(phenyl)methanol. [Link].

-

Patsnap. What is Benzyl Alcohol used for?. [Link].

-

Drugs.com. Benzyl Alcohol: What is it and where is it used?. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 177683527, (4-Cyclopentylphenyl)(cyclopropyl)methanol. [Link].

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link].

-

PubChemLite. This compound (C12H16O). [Link].

-

PharmaCompass. Benzyl Alcohol | FDA Orange Book | Approved Drug Product List. [Link].

-

PharmaCompass. BENZYL ALCOHOL, U.S.P./N.F. | Drug Information, Uses, Side Effects, Chemistry. [Link].

-

U.S. Food and Drug Administration. MEDICAL REVIEW(S). [Link].

Sources

- 1. PubChemLite - this compound (C12H16O) [pubchemlite.lcsb.uni.lu]

- 2. Cyclopentyl(phenyl)methanol | C12H16O | CID 316741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. What is Benzyl Alcohol used for? [synapse.patsnap.com]

- 6. drugs.com [drugs.com]

- 7. Yes | Benzyl Alcohol | FDA Orange Book | Approved Drug Product List | PharmaCompass.com [pharmacompass.com]

- 8. BENZYL ALCOHOL, U.S.P./N.F. | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

Introduction: The Strategic Value of the 4-Cyclopentylphenyl Moiety

An In-depth Technical Guide to (4-Cyclopentylphenyl)methanol: Synthesis, Characterization, and Applications in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to achieving desired pharmacological profiles. This compound emerges as a key building block, valued not merely as an alcohol functional group carrier but for the nuanced properties imparted by its 4-cyclopentylphenyl core. This lipophilic, non-planar cycloalkyl group offers a distinct advantage over simple alkyl or planar aromatic substituents. It allows for the exploration of deeper, often hydrophobic, binding pockets within biological targets while maintaining a degree of conformational flexibility. This can lead to enhanced binding affinity, improved metabolic stability, and a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into robust synthetic strategies, detail expected analytical characterization, and explore its application as a strategic intermediate in the synthesis of pharmacologically relevant molecules. The focus is on the causality behind experimental choices, providing not just protocols, but a framework for rational decision-making in the laboratory.

Physicochemical and Spectroscopic Profile

The unambiguous identification of this compound is foundational to its use. The following table summarizes its key chemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O | [1] |

| Molecular Weight | 176.25 g/mol | |

| Monoisotopic Mass | 176.12012 Da | [1] |

| Appearance | Expected to be a colorless oil or low-melting solid | Inferred |

| XlogP (Predicted) | 3.0 | [1] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [2] |

Spectroscopic Characterization: A Predictive Analysis

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the most informative tool for routine structural confirmation. In a solvent like CDCl₃, the following resonances are expected:

-

Aromatic Protons (Ar-H): Two distinct doublets in the δ 7.2-7.4 ppm region, characteristic of a 1,4-disubstituted benzene ring. Each doublet would integrate to 2H.

-

Benzylic Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.6-4.7 ppm, integrating to 2H. This is similar to the benzylic protons in 4-biphenylmethanol[3].

-

Hydroxyl Proton (-OH): A broad singlet, typically between δ 1.5-2.5 ppm, whose chemical shift is concentration and temperature-dependent. Integration is 1H.

-

Cyclopentyl Methine Proton (-CH-Ar): A multiplet (often a quintet or complex multiplet) around δ 2.9-3.1 ppm, integrating to 1H.

-

Cyclopentyl Methylene Protons (-CH₂-): A series of complex multiplets in the upfield region, typically between δ 1.5-2.1 ppm, integrating to 8H.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides a map of the carbon skeleton.

-

Aromatic Carbons: Four signals are expected. The quaternary carbon attached to the cyclopentyl group (~δ 147-148 ppm), the quaternary carbon attached to the methanol group (~δ 139-140 ppm), and two signals for the protonated aromatic carbons (~δ 127-129 ppm).

-

Benzylic Carbon (-CH₂OH): A signal around δ 65 ppm.

-

Cyclopentyl Methine Carbon (-CH-Ar): A signal around δ 45 ppm.

-

Cyclopentyl Methylene Carbons (-CH₂-): Two or more signals in the δ 25-34 ppm range.

IR (Infrared) Spectroscopy: IR spectroscopy is crucial for identifying key functional groups.

-

O-H Stretch: A strong, broad absorption band in the 3200-3400 cm⁻¹ region, characteristic of a hydrogen-bonded hydroxyl group[4].

-

C-H Stretch (sp³): Multiple absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the C-H bonds of the cyclopentyl and methylene groups.

-

C-H Stretch (sp²): Weaker absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: A strong absorption in the 1000-1075 cm⁻¹ range, indicative of a primary alcohol[4].

Mass Spectrometry (MS): Under Electron Ionization (EI), the molecular ion peak (M⁺) at m/z = 176 would be expected. Key fragmentation patterns would likely include the loss of water (M-18, m/z = 158) and the loss of the hydroxymethyl radical (M-31, m/z = 145). The base peak might correspond to the tropylium-like ion formed after rearrangement or other stable fragments. Predicted collision cross-section data for various adducts are available, which can be useful for LC-MS analysis[1].

Synthesis Strategies: A Protocol-Driven Approach

The most direct and reliable method for synthesizing this compound is through the reduction of its corresponding aldehyde, 4-cyclopentylbenzaldehyde. This approach is favored for its high efficiency, mild reaction conditions, and the ready availability of suitable reducing agents.

Primary Synthetic Pathway: Reduction of 4-Cyclopentylbenzaldehyde

This pathway involves a single, high-yielding reductive step. The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is the preferred reagent for this transformation on a laboratory scale. It is chemoselective for aldehydes and ketones, safe to handle, and does not reduce other common functional groups like esters or carboxylic acids. Its use in an alcoholic solvent like methanol or ethanol is convenient and effective.

Detailed Experimental Protocol: Reduction with Sodium Borohydride

This protocol is adapted from standard procedures for the reduction of aromatic aldehydes.[5][6]

Materials:

-

4-Cyclopentylbenzaldehyde

-

Sodium borohydride (NaBH₄), 99%

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-cyclopentylbenzaldehyde (5.0 g, 28.7 mmol, 1.0 equiv). Dissolve the aldehyde in 100 mL of methanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, add sodium borohydride (1.3 g, 34.4 mmol, 1.2 equiv) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), checking for the disappearance of the starting aldehyde.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 50 mL of 1 M HCl to quench the excess NaBH₄ and neutralize the sodium methoxide formed. Safety Note: Quenching is exothermic and produces hydrogen gas. Perform this step slowly in a well-ventilated fume hood.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution (to remove any residual acid) and 50 mL of brine (to aid in drying).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel if necessary, typically using a hexane/ethyl acetate gradient, to afford pure this compound.

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The cyclopentyl group serves as a lipophilic handle that can significantly influence a drug candidate's interaction with its target and its overall pharmacokinetic properties.

-

Scaffold for Receptor Modulators: The structure is an ideal precursor for compounds targeting receptors with hydrophobic ligand-binding domains. For instance, fluorinated analogs of similar phenylmethanol derivatives are used to prepare selective receptor modulators for neurological disorders, where the cycloalkyl group can enhance binding affinity and metabolic stability[7].

-

Building Block for Enzyme Inhibitors: The benzyl alcohol moiety can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to ethers and esters, providing diverse functional handles for further elaboration. This versatility makes it a key intermediate in the synthesis of enzyme inhibitors where precise positioning of functional groups is critical for activity.

-

Influence on Physicochemical Properties: The introduction of a cyclopentyl group, as opposed to a linear alkyl chain like n-pentyl, introduces conformational restriction. This can be advantageous in pre-organizing a ligand for optimal binding to a biological target, thereby reducing the entropic penalty of binding. Furthermore, its non-planar nature can disrupt π-stacking interactions that might otherwise lead to poor solubility or off-target effects.

-

Precursor to Diverse Compound Libraries: In drug discovery, generating libraries of related compounds for high-throughput screening is essential.[8] this compound is an excellent starting point for creating such libraries, allowing for systematic exploration of the chemical space around the cyclopentylphenyl core to establish structure-activity relationships (SAR). For example, derivatives of cyclopentane-fused anthraquinones have shown potent antitumor activity[9].

Conclusion

This compound represents more than a simple synthetic intermediate; it is a strategic tool for the medicinal chemist. Its synthesis via the reduction of 4-cyclopentylbenzaldehyde is robust, scalable, and relies on well-understood, reliable chemical transformations. The distinct physicochemical properties conferred by the 4-cyclopentylphenyl moiety—namely its tailored lipophilicity, conformational rigidity, and metabolic stability—make it an attractive component in the rational design of novel therapeutics. A thorough understanding of its synthesis and spectroscopic properties, as outlined in this guide, empowers researchers to confidently employ this valuable building block in the pursuit of next-generation medicines.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 316741, Cyclopentyl(phenyl)methanol. Available from: [Link]

-

Organic Syntheses. Furan-2-yl(phenyl)methanol. Available from: [Link]

-

PubChemLite. This compound. Available from: [Link]

-

MySkinRecipes. Cyclopentyl(4-fluorophenyl)methanol. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22135711, (4-Cyclopropylphenyl)methanol. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 177683527, (4-Cyclopentylphenyl)(cyclopropyl)methanol. Available from: [Link]

-

Organic Syntheses. (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Available from: [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available from: [Link]

-

NIST. (5-Ethylcyclopent-1-enyl)methanol. Available from: [Link]

-

Hudson, R. L., & Moore, M. H. (2023). Infrared Spectroscopic and Physical Properties of Methanol Ices—Reconciling the Conflicting Published Band Strengths of an Astrophysical Ice. The Planetary Science Journal, 4(11), 215. Available from: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of methanol. Available from: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available from: [Link]

-

Dömling, A., et al. (2020). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 25(23), 5765. Available from: [Link]

-

Uddin, M. A., et al. (2021). Chemical Profiling, Pharmacological Insights and In Silico Studies of Methanol Seed Extract of Sterculia foetida. Molecules, 26(11), 3374. Available from: [Link]

-

Gzella, A., et al. (2023). Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. European Journal of Medicinal Chemistry, 263, 115938. Available from: [Link]

-

ResearchGate. The assignment of the bands in the IR spectrum of methanol to the... Available from: [Link]

-

Semantic Scholar. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Available from: [Link]

-

Drahoňovský, D., et al. (2012). (4-Nitrophenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2438. Available from: [Link]

Sources

- 1. PubChemLite - this compound (C12H16O) [pubchemlite.lcsb.uni.lu]

- 2. chemscene.com [chemscene.com]

- 3. 4-Biphenylmethanol(3597-91-9) 1H NMR [m.chemicalbook.com]

- 4. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Cyclopentyl(4-fluorophenyl)methanol [myskinrecipes.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of (4-Cyclopentylphenyl)methanol

An In-depth Technical Guide to (4-Cyclopentylphenyl)methanol

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key chemical intermediate with significant potential in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the compound's molecular structure, physicochemical characteristics, reactivity, and safety protocols. By synthesizing theoretical knowledge with practical applications, this guide aims to serve as an essential resource for the effective utilization of this versatile molecule in complex synthetic endeavors.

Introduction: The Strategic Value of this compound in Synthesis

This compound is an aromatic alcohol distinguished by a para-substituted cyclopentyl group on the phenyl ring. This structural motif is of particular interest in drug discovery and materials science. The cyclopentyl group imparts a significant degree of lipophilicity, a critical parameter influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The benzylic alcohol functionality serves as a versatile synthetic handle, allowing for a wide array of chemical transformations.

As a benzylic alcohol, this compound's reactivity is well-defined, enabling its conversion into aldehydes, ketones, esters, ethers, and other functional groups essential for building molecular complexity.[1] Its structural characteristics make it a valuable building block for creating libraries of compounds for high-throughput screening and for the rational design of targeted therapeutics.[2][3] This guide will delve into the core properties of this compound, providing the technical foundation necessary for its application in advanced research and development projects.

Molecular Identity and Structure

A foundational understanding of a molecule begins with its precise identification and structure. The unique arrangement of the cyclopentyl ring and the hydroxymethyl group on the phenyl scaffold dictates the compound's physical and chemical behavior.

Caption: 2D structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 171623-29-3[4][5] |

| Molecular Formula | C₁₂H₁₆O[4][6][7] |

| Molecular Weight | 176.26 g/mol [6] |

| Canonical SMILES | C1CCC(C1)C2=CC=C(C=C2)CO[8] |

| InChI Key | PZGLKTNENAARJU-UHFFFAOYSA-N[8] |

Physicochemical Properties

The physical properties of this compound are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods. While extensive experimental data is not widely published, computational predictions provide valuable estimates.

Table 2: Physical and Chemical Properties

| Property | Predicted/Calculated Value | Reference |

| Monoisotopic Mass | 176.12012 Da | [8] |

| XLogP3 | 3.0 | [8] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 1 | [7] |

| Rotatable Bond Count | 2 | [7] |

| Topological Polar Surface Area | 20.2 Ų | [7] |

| Solubility | Moderately soluble in water, miscible with alcohols and diethyl ether.[1] | N/A |

Note: Solubility is inferred from the parent compound, benzyl alcohol.[1]

Spectroscopic Profile (Anticipated)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the 7.0-7.5 ppm range), a singlet for the benzylic methylene protons (CH₂OH) around 4.5-4.7 ppm, a signal for the hydroxyl proton (which may be broad and of variable chemical shift), and a series of multiplets for the cyclopentyl protons.

-

¹³C NMR: The carbon NMR would display signals for the aromatic carbons (120-145 ppm), the benzylic carbon (around 65 ppm), and the aliphatic carbons of the cyclopentyl ring (25-45 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band around 3300-3400 cm⁻¹, C-H stretching bands for both aromatic and aliphatic protons just below and above 3000 cm⁻¹, and C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region. A prominent C-O stretching band should appear around 1050 cm⁻¹.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 176. The fragmentation pattern would be expected to include the loss of water (M-18) and the formation of a stable benzylic cation.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of its benzylic alcohol group.[9] This position is activated by the adjacent phenyl ring, which can stabilize reaction intermediates, whether they are carbocationic, radical, or anionic in nature.

Key transformations include:

-

Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde, (4-cyclopentyl)benzaldehyde, using mild reagents like manganese(IV) oxide or through more modern photochemical methods.[10][11] Stronger oxidizing agents can convert it directly to (4-cyclopentyl)benzoic acid.[12][13]

-

Esterification and Etherification: The hydroxyl group readily reacts with carboxylic acids (or their derivatives) to form esters and with alkyl halides under basic conditions to form ethers. These reactions are fundamental for installing various functional groups.[1]

-

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or a halide), facilitating nucleophilic substitution reactions to introduce a wide range of functionalities at the benzylic position.

Sources

- 1. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 2. ema.europa.eu [ema.europa.eu]

- 3. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. aksci.com [aksci.com]

- 6. Cyclopentyl(phenyl)methanol | C12H16O | CID 316741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. PubChemLite - this compound (C12H16O) [pubchemlite.lcsb.uni.lu]

- 9. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 10. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]

- 11. Reactions at Benzylic Positions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 12. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. metaphactory [semopenalex.org]

An In-depth Technical Guide to (4-Cyclopentylphenyl)methanol: Synthesis, Characterization, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling (4-Cyclopentylphenyl)methanol

This compound, systematically named under IUPAC nomenclature, is a benzyl alcohol derivative characterized by a cyclopentyl substituent at the para position of the phenyl ring. Its molecular structure, combining a rigid cyclopentyl group with a reactive benzylic alcohol, makes it a molecule of significant interest in medicinal chemistry and organic synthesis. The lipophilic nature of the cyclopentyl moiety can enhance membrane permeability and interaction with hydrophobic pockets of biological targets, while the hydroxyl group provides a handle for further chemical modifications and potential hydrogen bonding interactions. This guide offers a comprehensive overview of its synthesis, analytical characterization, and explores its potential applications within the realm of drug discovery and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 171623-29-3 | [1] |

| Molecular Formula | C₁₂H₁₆O | [1] |

| Molecular Weight | 176.26 g/mol | [1][2] |

| Predicted XlogP | 3.0 | [3] |

| Hydrogen Bond Donor Count | 1 | N/A |

| Hydrogen Bond Acceptor Count | 1 | N/A |

| Rotatable Bond Count | 2 | N/A |

Synthesis of this compound: A Practical Approach

While specific, detailed protocols for the synthesis of this compound are not extensively documented in readily available literature, its structure lends itself to well-established synthetic transformations. The most logical and field-proven approaches involve the reduction of a corresponding carbonyl compound, namely 4-cyclopentylbenzaldehyde or a derivative of 4-cyclopentylbenzoic acid.

Synthetic Workflow Overview

Caption: Key synthetic pathways to this compound.

Experimental Protocol: Reduction of 4-Cyclopentylbenzaldehyde

This protocol is based on standard procedures for the reduction of aromatic aldehydes to benzyl alcohols. The choice of reducing agent is critical; sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation, offering high yields and operational simplicity.

Materials:

-

4-Cyclopentylbenzaldehyde

-

Methanol (reagent grade)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-cyclopentylbenzaldehyde (1.0 eq) in methanol. The volume of methanol should be sufficient to fully dissolve the aldehyde, typically a 0.1 to 0.5 M solution.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature to 0-5 °C. This is crucial to control the exothermic reaction upon addition of the reducing agent.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 eq) portion-wise to the stirred solution. Monitor the reaction for any excessive gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding deionized water or a saturated aqueous solution of ammonium chloride.

-

Work-up:

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add diethyl ether or ethyl acetate and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with the organic solvent (3x).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure alcohol.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | d | 2H | Aromatic protons ortho to the CH₂OH group |

| ~7.20 | d | 2H | Aromatic protons ortho to the cyclopentyl group |

| ~4.65 | s | 2H | -CH₂OH |

| ~3.00 | quintet | 1H | -CH of cyclopentyl attached to the phenyl ring |

| ~2.10 - 1.50 | m | 8H | -CH₂ of cyclopentyl |

| ~1.70 | s (broad) | 1H | -OH |

Predicted ¹³C NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Quaternary aromatic carbon attached to the cyclopentyl group |

| ~140 | Quaternary aromatic carbon attached to the CH₂OH group |

| ~128 | Aromatic CH ortho to the cyclopentyl group |

| ~127 | Aromatic CH ortho to the CH₂OH group |

| ~65 | -CH₂OH |

| ~45 | -CH of cyclopentyl attached to the phenyl ring |

| ~34 | -CH₂ of cyclopentyl |

| ~25 | -CH₂ of cyclopentyl |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the synthesized compound.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 176.12 (corresponding to C₁₂H₁₆O)

-

Key Fragmentation Peaks:

-

m/z = 159: Loss of a hydroxyl radical (-OH)

-

m/z = 147: Loss of a formyl radical (-CHO)

-

m/z = 131: Loss of the cyclopentyl group

-

m/z = 107: Benzyl cation fragment

-

Potential Applications in Drug Discovery and Development

The structural motifs present in this compound suggest its potential as a valuable building block in the design of novel therapeutic agents. While specific biological activity for this exact molecule is not widely reported, the constituent parts are found in numerous bioactive compounds.

Rationale for its Use in Medicinal Chemistry

-

Lipophilicity Modulation: The cyclopentyl group can increase the lipophilicity of a molecule, which can be crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. This can enhance penetration across biological membranes, including the blood-brain barrier.

-

Scaffold for Further Elaboration: The benzylic alcohol provides a versatile synthetic handle for the introduction of various functional groups through reactions such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

-

Interaction with Biological Targets: The phenyl ring can participate in π-π stacking and hydrophobic interactions with amino acid residues in the binding sites of proteins. The cyclopentyl group can occupy hydrophobic pockets, and the hydroxyl group can act as a hydrogen bond donor or acceptor.

Potential Therapeutic Areas

Derivatives of benzyl alcohols and compounds containing phenyl and cyclopentyl moieties have shown activity in a range of therapeutic areas, suggesting potential avenues of exploration for derivatives of this compound:

-

Oncology: The phenyl and substituted phenyl moieties are common in kinase inhibitors and other anti-cancer agents.

-

Central Nervous System (CNS) Disorders: The ability of the cyclopentyl group to potentially enhance blood-brain barrier penetration makes this scaffold interesting for the development of drugs targeting CNS disorders.

-

Infectious Diseases: Many antibacterial and antiviral agents contain aromatic and aliphatic cyclic structures.

Exemplary Signaling Pathway Involvement of Structurally Related Compounds

While no specific signaling pathway has been directly linked to this compound, structurally related molecules have been shown to interact with key cellular pathways. For instance, various benzyl alcohol derivatives have been investigated as inhibitors of enzymes such as protein kinases, which are central to numerous signaling cascades involved in cell proliferation, differentiation, and survival.

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.

Conclusion and Future Perspectives